molecular formula C19H17NO B12080960 [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- CAS No. 400748-44-9

[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-

Cat. No.: B12080960
CAS No.: 400748-44-9
M. Wt: 275.3 g/mol
InChI Key: UKOXHXPMLHLRRR-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)-: is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with an amine group at the 4-position and a phenylmethoxy group at the 2’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)- typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Amine Group: The amine group can be introduced via nitration followed by reduction. For example, nitration of biphenyl can be achieved using a mixture of nitric acid and sulfuric acid, followed by reduction of the nitro group to an amine using a reducing agent such as tin(II) chloride or hydrogenation over a palladium catalyst.

    Attachment of Phenylmethoxy Group: The phenylmethoxy group can be introduced through a Williamson ether synthesis, where the phenol derivative reacts with a suitable alkyl halide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for coupling reactions and efficient catalytic systems for reduction processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro derivatives can be reduced back to amines using reducing agents such as iron filings in acidic conditions or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various substitution patterns and functional group transformations.

Biology

In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, derivatives of [1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)- are investigated for their potential pharmacological activities. These derivatives can be screened for activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its rigid biphenyl structure and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and π-π stacking. The amine group can form hydrogen bonds, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-4-amine: Lacks the phenylmethoxy group, making it less versatile in terms of functional group transformations.

    [1,1’-Biphenyl]-4-methoxy-2’-amine: Has a methoxy group instead of a phenylmethoxy group, which may affect its reactivity and interactions.

    [1,1’-Biphenyl]-4-amine, 2’-methoxy-: Similar structure but with a methoxy group at the 2’-position, which can influence its chemical properties and applications.

Uniqueness

The presence of both an amine group and a phenylmethoxy group in [1,1’-Biphenyl]-4-amine, 2’-(phenylmethoxy)- provides a unique combination of functional groups that can participate in a wide range of chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the study of structure-activity relationships in various fields.

Properties

CAS No.

400748-44-9

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

4-(2-phenylmethoxyphenyl)aniline

InChI

InChI=1S/C19H17NO/c20-17-12-10-16(11-13-17)18-8-4-5-9-19(18)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2

InChI Key

UKOXHXPMLHLRRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)N

Origin of Product

United States

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